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Compound of Interest

Compound Name: Diisobutyl glutarate

Cat. No.: B1615162

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
diisobutyl glutarate (C13H2404, CAS No: 71195-64-7). The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings. This document details available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental
protocols for these techniques, and provides a visual representation of the general analytical
workflow.

Data Presentation

The spectroscopic data for diisobutyl glutarate is summarized in the following tables. It is
important to note that while some experimental data is available, complete spectral datasets
are not consistently found in publicly accessible databases. In such cases, predicted data
based on established chemical shift and fragmentation principles is provided and clearly
indicated.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental *H NMR spectrum for diisobutyl glutarate could be located.
Therefore, a predicted *H NMR spectrum is presented below based on standard chemical shift
values for similar ester compounds.
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Table 1: Predicted *H NMR Chemical Shifts for Diisobutyl Glutarate

Predicted Chemical

Protons (Structure) Shift (ppm) Multiplicity Integration
a (-CH(CHs)2) ~1.9 Nonet 2H

b (-CH2) ~3.8 Doublet 4H

¢ (-CH2CH2CHz2-) ~1.9 Quintet 2H

d (-COCH:2-) ~2.3 Triplet 4H

e (-CH(CHs)2) ~0.9 Doublet 12H

Note: This is a predicted spectrum. Actual experimental values may vary.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a 13C NMR spectrum for diisobutyl glutarate is noted in the SpectraBase database, the
specific peak data is not publicly available.[1] The following table presents predicted chemical
shifts based on typical values for esters.

Table 2: Predicted 13C NMR Chemical Shifts for Diisobutyl Glutarate

Carbon (Structure) Predicted Chemical Shift (ppm)
Carbonyl (C=0) ~173

Methylene (-OCHz-) ~71

Methine (-CH(CHs)2) ~28

Methylene (-COCHz2-) ~34

Methylene (-CH2CH2CHz2-) ~20

Methyl (-CHs) ~19

Note: This is a predicted spectrum based on general values for esters. Actual experimental
values may vary.
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Infrared (IR) Spectroscopy

A vapor phase IR spectrum of diisobutyl glutarate is available through SpectraBase, though
the full spectrum is not publicly accessible.[1] The expected characteristic absorption bands for

an aliphatic ester are listed below.

Table 3: Characteristic IR Absorption Bands for Diisobutyl Glutarate

Functional Group Wavenumber (cm~2) Intensity
C-H stretch (alkane) 2850-3000 Strong
C=0 stretch (ester) 1735-1750 Strong
C-O stretch (ester) 1000-1300 Strong

Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center provides fragmentation information for diisobutyl
glutarate, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The mass
spectrum contains a total of 48 peaks.[1]

Table 4: Key Mass Spectrometry Fragments for Diisobutyl Glutarate

miz Relative Intensity Possible Fragment

57 High [CaHo]* (isobutyl cation)
M - OCHz(CH(CHs)2)]* or

o High £earrangen(1ent(prod)u)its

171 High [M - CaHsO]*

244 Low to absent [M]* (Molecular lon)

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of
spectroscopic data for a liquid ester like diisobutyl glutarate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of diisobutyl glutarate is dissolved in a deuterated
solvent (e.g., CDCIs) in a standard 5 mm NMR tube. A small quantity of a reference
standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (6 = 0.00

ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for
analysis.

'H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a
90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify
the spectrum. Due to the low natural abundance of 13C, a larger number of scans and a
longer relaxation delay are often required compared to *H NMR.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a liquid sample like diisobutyl glutarate, the Attenuated Total
Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be
prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is first
recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
The instrument software automatically ratios the sample spectrum to the background
spectrum to generate the final transmittance or absorbance spectrum. A typical spectral
range is 4000-400 cm™1.
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Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the
functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of diisobutyl glutarate is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the
analysis. The GC is equipped with a capillary column suitable for separating semi-volatile
organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

GC Separation: A small volume of the prepared sample is injected into the heated GC inlet,
where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through
the column. The column is subjected to a temperature program to facilitate the separation of
components based on their boiling points and interactions with the stationary phase.

MS Analysis: As the separated components elute from the GC column, they enter the ion
source of the mass spectrometer. Electron ionization (El) is a common method, where the
molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass
analyzer and detected.

Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed. The
molecular ion peak (if present) provides the molecular weight of the compound, and the
fragmentation pattern serves as a molecular fingerprint that can be used for structural
elucidation and library matching.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as diisobutyl glutarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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